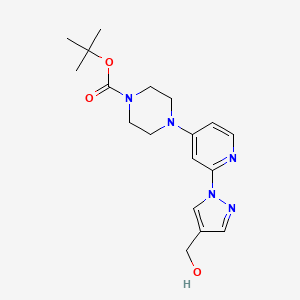
tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N5O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate, with the CAS number 1449117-76-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C18H25N5O3
- Molecular Weight : 359.42 g/mol
- Structure : The compound features a piperazine core substituted with a pyridine and a hydroxymethyl-pyrazole moiety, which may contribute to its biological interactions.
Biological Activity
The biological activity of the compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.
1. Kinase Inhibition
Recent studies have indicated that piperazine derivatives exhibit significant inhibitory activity against various kinases. For example, compounds similar to this compound have shown potential as inhibitors of CDK6, a cyclin-dependent kinase involved in cell cycle regulation . The interaction of these compounds with the kinase's hinge region is crucial for their inhibitory effect.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. A study focusing on pyrazole derivatives suggested that modifications in the structure could enhance cytotoxicity against cancer cell lines by inducing apoptosis . The presence of the hydroxymethyl group may enhance solubility and bioavailability, contributing to improved therapeutic effects.
3. Neuroprotective Effects
There is emerging evidence that piperazine-containing compounds can exert neuroprotective effects. Research has highlighted their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The specific mechanism by which this compound exerts these effects requires further investigation.
Case Studies
Several case studies have explored the biological implications of similar compounds:
Case Study 1: Inhibition of Kinases
A study evaluated a series of piperazine derivatives for their ability to inhibit mutant forms of protein tyrosine kinases, which are implicated in various cancers. The findings demonstrated that certain substitutions on the piperazine ring enhanced selectivity and potency against specific mutations .
Case Study 2: Antitumor Activity
In vitro studies on related compounds showed significant inhibition of tumor cell proliferation in breast and lung cancer models. The mechanism was linked to cell cycle arrest and apoptosis induction, suggesting that structural modifications could lead to more effective anticancer agents .
Properties
IUPAC Name |
tert-butyl 4-[2-[4-(hydroxymethyl)pyrazol-1-yl]pyridin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-18(2,3)26-17(25)22-8-6-21(7-9-22)15-4-5-19-16(10-15)23-12-14(13-24)11-20-23/h4-5,10-12,24H,6-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKFYPZPKOXSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)N3C=C(C=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















